![molecular formula C11H9ClN2O B096962 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol CAS No. 16858-20-1](/img/structure/B96962.png)
2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol
Overview
Description
2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol (2-(4-CP-6-M-4-PY)) is a heterocyclic compound consisting of a pyrimidine ring fused to a phenyl ring with a chlorine substituent. It is a relatively new compound that has been studied for its potential pharmacological activity.
Scientific Research Applications
Synthesis and Biological Activity
2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol and its derivatives are synthesized for various biological activities. One study highlights the synthesis of 2-amino-4-{4'-[(4''-chlorophenyl)(phenyl) methyl amino]-phenyl}-6-aryl pyrimidines, which showed moderate activity against Gram-positive and Gram-negative bacteria, as well as fungi, at a concentration of 50 μg/ml (J.V.Guna & D.M.Purohit, 2012).
Crystal Structure Analysis
The crystal structure of 4-(4-chlorophenyl)-6-methyl-5-methoxycarbonyl-3,4-dihydropyrimidin-2(H)-one, a related compound, was characterized using X-ray diffraction techniques. This study provides insights into the molecular structure and conformation of this compound, which is crucial for understanding its biological interactions (Huan-mei Guo & Jie Shun, 2004).
Antimicrobial, Antitumor, and Inhibitor Activities
Compounds similar to 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol have been evaluated for their antimicrobial, antitumor, and 5α-reductase inhibitor activities. For instance, a series of 2-[N-aryl-2-oxo-2-(4-chlorophenyl)ethanehydrazonoyl]-6-methyl-4(3H)-pyrimidinones displayed moderate antibacterial and antifungal activities. Some of these compounds also exhibited significant cytotoxic activities against a panel of human tumor cell lines and 5α-reductase inhibitor activity (M. M. Edrees, T. Farghaly, F. El‐Hag, & M. Abdalla, 2010).
Synthesis of Novel Derivatives
New derivatives of 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol have been synthesized for potential biological applications. For example, a series of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were created, showing promising anti-inflammatory and analgesic activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Anticancer and Antimicrobial Potential
Another study synthesized pyrazole derivatives with pyrimidine moieties, exhibiting higher anticancer activity than the reference drug doxorubicin. These compounds also showed good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-6-10(15)14-11(13-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUXXXXEUWVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346551 | |
Record name | 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731085 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
16858-20-1 | |
Record name | 2-(4-Chlorophenyl)-6-methyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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